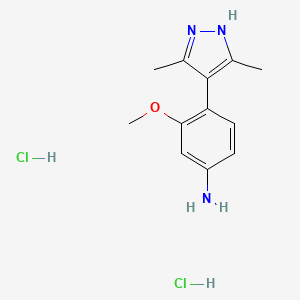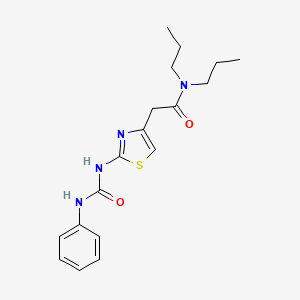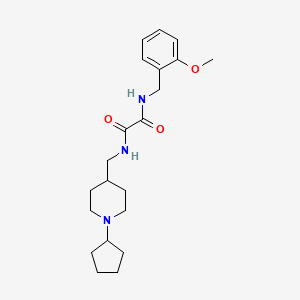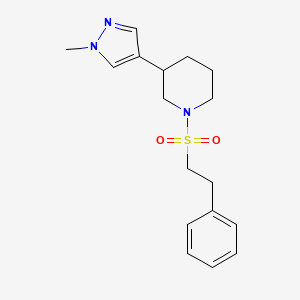![molecular formula C18H12BrN3O2 B2907625 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one CAS No. 1207014-02-5](/img/structure/B2907625.png)
3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring, substituted with a 1,2,4-oxadiazole ring and a bromophenyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be introduced through the cyclization of a suitable hydrazide with a carboxylic acid derivative. This step typically requires the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert specific functional groups into their reduced forms.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield quinoline derivatives with reduced functional groups
科学的研究の応用
3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with receptors to modulate cellular signaling pathways.
類似化合物との比較
Similar Compounds
3-(4-Bromophenyl)-1,2,4-oxadiazole: Similar in structure but lacks the quinoline core.
1-Methylquinolin-4(1H)-one: Similar in structure but lacks the 1,2,4-oxadiazole ring and bromophenyl group.
2-(2-Bromophenyl)-1,3,4-oxadiazole: Similar in structure but has a different oxadiazole ring and lacks the quinoline core.
Uniqueness
The uniqueness of 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one lies in its combination of the quinoline core, 1,2,4-oxadiazole ring, and bromophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
特性
IUPAC Name |
3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O2/c1-22-10-13(16(23)12-7-3-5-9-15(12)22)18-20-17(21-24-18)11-6-2-4-8-14(11)19/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOVOCPZIQYURG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-benzyl-4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2907555.png)
![N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2907556.png)
![1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2907558.png)
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide](/img/structure/B2907559.png)
![1-benzyl-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2907562.png)

![(4E)-4-({[(3,4-dimethoxyphenyl)methyl]amino}methylidene)-2,5-dimethyl-3,4-dihydro-2H-1lambda6,2,6-thiadiazine-1,1,3-trione](/img/structure/B2907564.png)
